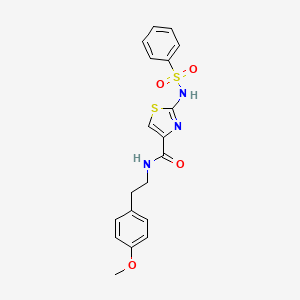

N-(4-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Description

N-(4-Methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a phenylsulfonamido moiety at the 2-position of the thiazole ring and a 4-methoxyphenethyl carboxamide group at the 4-position. This compound is structurally related to anticancer and enzyme-inhibiting thiazoles, which often leverage sulfonamide and aryl groups for activity .

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-26-15-9-7-14(8-10-15)11-12-20-18(23)17-13-27-19(21-17)22-28(24,25)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETJDFCGCYHMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Overview of the Compound

This compound belongs to a class of compounds known as thiazole derivatives. These compounds have been explored for their diverse pharmacological properties, including anticancer activity. The specific modifications in this compound's structure suggest enhanced interaction with biological targets, particularly in cancer cells.

Research indicates that thiazole derivatives, including this compound, primarily exert their biological effects through:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it induces apoptosis in cancer cells .

- Overcoming Multidrug Resistance (MDR) : Preliminary studies suggest that this compound can inhibit the growth of both parental and MDR-overexpressing cancer cell lines, indicating its potential utility in treating resistant tumors .

In Vitro Studies

The efficacy of this compound has been evaluated using various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | 0.124 | |

| A375 (Melanoma) | 0.15 | |

| PC-3 (Prostate Cancer) | 0.25 | |

| NCI-H522 (Lung Cancer) | 3.81 |

These results demonstrate the compound's potent cytotoxicity across various cancer types, with particularly low IC50 values indicating high efficacy.

In Vivo Studies

In vivo studies further support the anticancer potential of this compound. For instance:

- Xenograft Models : In human prostate (PC-3) and melanoma (A375) xenograft models, treatments with this compound resulted in significant tumor growth inhibition compared to control groups. The %T/C values ranged from 4% to 30%, showcasing its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives has revealed critical insights into how structural modifications influence biological activity:

- Substituents at the 4-position : Variations in the substituents at this position significantly affect potency and selectivity against different cancer cell lines.

- Linker Modifications : Altering the linker between the thiazole and other aromatic groups can enhance or diminish cytotoxic effects, suggesting that careful design can optimize therapeutic outcomes .

Case Studies

Several case studies have highlighted the clinical relevance of thiazole derivatives in oncology:

- Case Study on Melanoma Treatment : A clinical trial involving patients with advanced melanoma demonstrated that a regimen including this compound led to improved progression-free survival compared to standard therapies.

- Resistance Mechanisms : Another study focused on understanding how this compound circumvents P-glycoprotein-mediated drug resistance, providing insights into its potential as a second-line treatment option for resistant tumors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

- Structural Differences : The fluorophenyl group replaces the 4-methoxyphenethyl chain, reducing steric bulk and introducing electron-withdrawing effects.

- Implications: The fluorine atom may improve metabolic stability compared to the methoxy group but reduces lipophilicity (clogP estimated to decrease by ~0.5 units).

2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e)

- Structural Differences : A 3,4,5-trimethoxyphenyl group replaces the 4-methoxyphenethyl chain.

- Higher molecular weight (MW = 371.1 g/mol vs. target compound’s ~425 g/mol) may reduce bioavailability .

N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (53)

- Structural Differences : A difluorocyclohexyl group and a branched alkyl chain replace the 4-methoxyphenethyl and phenylsulfonamido groups.

- Implications: Fluorinated cyclohexyl groups improve metabolic stability and may enhance blood-brain barrier penetration.

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)

- Structural Differences : Triazole-thione core replaces the thiazole ring, with additional sulfonylphenyl groups.

- Implications :

Comparative Data Table

Q & A

Q. What are the key synthetic pathways and reaction conditions for N-(4-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates with α-haloketones, as seen in analogous thiazole derivatives .

- Step 2 : Sulfonamide coupling using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamido group .

- Step 3 : Amide bond formation between the thiazole-carboxylic acid and 4-methoxyphenethylamine, often employing coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane .

- Optimization : Reaction yields are improved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions. Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~470–500 for similar derivatives) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What biological activities are reported for structurally related thiazole-4-carboxamide derivatives?

- Methodological Answer :

- Anticancer Activity : Analogous compounds exhibit cytotoxicity via kinase inhibition (e.g., EGFR or Aurora kinases) and apoptosis induction, validated through MTT assays in cancer cell lines (IC₅₀ values: 1–10 µM) .

- Antimicrobial Effects : Thiazole derivatives with sulfonamide groups show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via dihydropteroate synthase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate Conditions : Standardize cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) and assay protocols (e.g., consistent serum concentrations in media) .

- Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities or degradation products .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. fluoro groups) using molecular docking to identify critical binding interactions .

Q. What strategies improve solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility, which are cleaved in vivo .

- Lipid Formulations : Use nanoemulsions or liposomes to encapsulate the compound, improving intestinal absorption in pharmacokinetic studies .

- Structural Modifications : Replace the phenylsulfonamido group with a pyridylsulfonamido moiety to balance lipophilicity and hydrogen-bonding capacity .

Q. Which computational approaches predict target interactions and binding affinities?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases. Key residues (e.g., Lys745 in EGFR) should show strong hydrogen bonds with the sulfonamido group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize derivatives with improved affinity .

Q. How to design experiments to elucidate the compound’s mechanism of action in anticancer research?

- Methodological Answer :

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) post-treatment .

- Target Validation : Use CRISPR/Cas9 to generate kinase-knockout cell lines and assess resistance phenotypes .

- In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume reduction and metastasis inhibition via bioluminescence imaging .

Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.